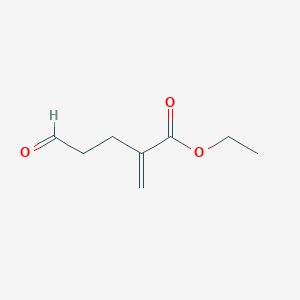

Ethyl 2-methylene-5-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methylene-5-oxopentanoate is an organic compound with the molecular formula C8H12O3. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylene-5-oxopentanoate can be synthesized through several methods. One common approach involves the Michael addition reaction. In this method, ethyl acrylate is reacted with a suitable nucleophile, such as a malonate ester, in the presence of a base like DABCO (1,4-diazabicyclo[2.2.2]octane) in a solvent mixture of 1,4-dioxane and water . The reaction is typically carried out at room temperature and yields the desired product after 48 hours.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylene-5-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-methylene-5-oxopentanoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methylene-5-oxopentanoate involves its reactivity with various nucleophiles and electrophiles. The methylene group acts as a reactive site, allowing the compound to participate in multiple chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-methylene-5-oxopentanoate can be compared with similar compounds such as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate . While both compounds share similar structural features, this compound has unique reactivity due to the presence of the methylene group. This makes it a valuable intermediate in organic synthesis.

List of Similar Compounds

- Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

- Ethyl 2-methyl-5-oxopentanoate

This compound stands out due to its versatility and wide range of applications in various fields.

Biological Activity

Ethyl 2-methylene-5-oxopentanoate, also known as 5-Ethoxy-2-methylidene-5-oxopentanoate, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an ethoxy group and a methylidene moiety. This structural composition allows it to function as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The molecular formula is represented as C8H14O3.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit significant pharmacological properties. Its structure enables interaction with various biological targets, suggesting potential applications in drug development. Notably, its activity is being explored in the context of anticancer properties and other therapeutic areas.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C8H14O3 | Versatile intermediate with potential bioactivity |

| Methyl 5-(Dimethylamino)-2-Methyl-5-Oxopentanoate | C10H17N1O3 | Contains amino group enhancing biological activity |

| Ethyl 2-Methyl-5-Oxopentanoate | C8H14O3 | Lacks the methylidene group, affecting reactivity |

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including base-catalyzed Michael additions. Recent advancements have focused on developing greener synthetic routes that align with sustainable chemistry principles.

Case Study: Synthesis via Green Chemistry Approaches

Research has demonstrated that high-purity this compound can be synthesized using novel single-step reactions, which significantly reduce environmental impact compared to traditional methods. This approach not only enhances yield but also minimizes hazardous waste generation.

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of this compound. For instance, a mixture containing this compound showed strong growth inhibitory effects against human breast cancer MCF-7 cells with a GI50 of approximately 27nM . This suggests that further exploration into its mechanism of action could yield valuable insights for cancer therapy.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is believed to interact with specific cellular pathways involved in cell proliferation and apoptosis.

Properties

IUPAC Name |

ethyl 2-methylidene-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-8(10)7(2)5-4-6-9/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGZIYHTBCPVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.